Fluorite

説明

特性

CAS番号 |

7789-75-5 |

|---|---|

分子式 |

CaF2 |

分子量 |

78.07 g/mol |

IUPAC名 |

calcium difluoride |

InChI |

InChI=1S/Ca.2FH/h;2*1H/q+2;;/p-2 |

InChIキー |

WUKWITHWXAAZEY-UHFFFAOYSA-L |

正規SMILES |

[F-].[F-].[Ca+2] |

沸点 |

2500 °C 2500Â °C |

Color/Form |

White powder or cubic crystals White cubic crystals or powder Fluorspar crystals are yellow, green, or purple Pure form: colorless; Natural form: can vary from transparent and colorless to translucent and white, wine-yellow, green, greenish-blue, violet-blue, and sometimes blue, deep purple, bluish black, and brown |

密度 |

3.18 at 68 °F (USCG, 1999) - Denser than water; will sink 3.18 3.2 g/cm³ |

melting_point |

1403 °C MP: 1350 °C; Mohs hardness 4; specific gravity 3.2 /Fluorspar/ 1403Â °C |

他のCAS番号 |

14542-23-5 7789-75-5 |

物理的記述 |

Calcium fluoride appears as odorless gray powder or granules. Sinks in water. (USCG, 1999) Other Solid; Dry Powder; Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals Gray powder that sinks in water; [CAMEO] White to clear crystals; Natural fluorite varies in color from clear to white, yellow, green, blue, purple, and brown; Some commercial grades of fluorite contain crystalline silica; [CHEMINFO] COLOURLESS CRYSTALS OR WHITE HYGROSCOPIC POWDER. |

ピクトグラム |

Irritant |

溶解性 |

0.0015 g/100 ml water at 18 °C; slightly sol in dil mineral acids Slightly sol in acid. 0.0017 g/100 g water @ 25 °C Solubility in water at 20Â °C: none |

同義語 |

Calcium Fluoride Fluoride, Calcium |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fluorite (CaF₂) Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core techniques employed in the analysis of the fluorite (CaF₂) crystal structure. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies, quantitative data, and a clear understanding of the analytical workflows involved in characterizing this fundamental crystal structure.

Introduction to the this compound Crystal Structure

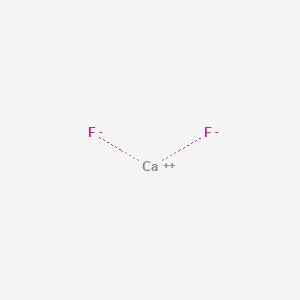

This compound, with the chemical formula CaF₂, crystallizes in a cubic system with the face-centered cubic (FCC) Bravais lattice. Its structure is so fundamental that it lends its name to the "this compound structure," a common motif for compounds with the formula MX₂.[1][2] In this arrangement, the calcium ions (Ca²⁺) occupy the FCC lattice points, while the fluoride ions (F⁻) reside in all eight tetrahedral interstitial sites.[3] This coordination results in a cubic arrangement where each Ca²⁺ ion is coordinated by eight F⁻ ions, and each F⁻ ion is tetrahedrally coordinated by four Ca²⁺ ions.[2][3] This 8:4 coordination fulfills the stoichiometric requirement of the CaF₂ formula unit.[3]

The this compound structure is characterized by its high symmetry, belonging to the space group Fm-3m (No. 225).[4][5] This high degree of order and its ionic bonding nature confer properties such as a high melting point and transparency over a wide range of wavelengths, making it a material of significant scientific and technological interest.

Quantitative Crystallographic Data

Precise knowledge of the crystallographic parameters of this compound is essential for its characterization and for computational modeling. The following tables summarize key quantitative data for CaF₂.

Table 1: Lattice Parameters and Crystal System of this compound (CaF₂) at Ambient Conditions

| Parameter | Value | Source(s) |

| Crystal System | Cubic | [6] |

| Space Group | Fm-3m | [4][5] |

| Lattice Parameter (a) | 5.462 Å | [5] |

| 5.52 Å | [6] | |

| Unit Cell Volume | 163.04 ų | [Calculated from a = 5.462 Å] |

| Formula Units per Cell (Z) | 4 | [5] |

**Table 2: Bond Distances, Angles, and Atomic Displacement Parameters for this compound (CaF₂) **

| Parameter | Value | Source(s) |

| Ca-F Bond Length | 2.39 Å | [6] |

| F-Ca-F Bond Angle | ~109.5° (Tetrahedral) | [7] |

| Ca²⁺ Coordination Number | 8 | [2] |

| F⁻ Coordination Number | 4 | [2] |

| Atomic Displacement Parameter (B) | Typical values range from 0.20 to 3.0 Ų | [8] |

| Isotropic Displacement Parameter (Uiso) for Ca | Value dependent on temperature and refinement | [9] |

| Isotropic Displacement Parameter (Uiso) for F | Value dependent on temperature and refinement | [9] |

Note: Atomic displacement parameters (Debye-Waller factors) are temperature-dependent and are typically refined during crystal structure analysis. The values can vary between different experimental datasets.[9][10]

Experimental Protocols for Structure Analysis

A multi-technique approach is often employed to fully characterize the this compound crystal structure. The following sections detail the experimental methodologies for the principal analytical techniques.

X-ray Diffraction (XRD)

X-ray diffraction is a primary and powerful non-destructive technique for determining the atomic and molecular structure of a crystal.[1]

Objective: To obtain a diffraction pattern from a polycrystalline (powder) sample of this compound to determine phase purity, lattice parameters, and perform Rietveld refinement.

Methodology:

-

Sample Preparation:

-

Grind a small amount of high-purity this compound into a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powder onto a sample holder. A zero-background holder is recommended to minimize background signal. Ensure the sample surface is flat and level with the holder's surface.

-

-

Instrument Setup:

-

Use a powder diffractometer equipped with a copper (Cu) Kα X-ray source (λ ≈ 1.54 Å) and a detector (e.g., a scintillation counter or a position-sensitive detector).

-

Set the X-ray generator to standard operating conditions (e.g., 40 kV and 40 mA).

-

-

Data Collection:

-

Scan a 2θ range typically from 20° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Rotate the sample during data collection, if the instrument allows, to improve crystallite statistics.

-

-

Data Analysis (Rietveld Refinement):

-

Import the raw diffraction data into a Rietveld refinement software package (e.g., GSAS-II, FullProf).

-

Define the structural model for this compound (Space Group Fm-3m, initial lattice parameter a ≈ 5.46 Å, and atomic positions for Ca at (0,0,0) and F at (1/4, 1/4, 1/4)).

-

Refine the following parameters sequentially: scale factor, background parameters, unit cell parameters, peak shape parameters (e.g., Gaussian and Lorentzian components), and atomic displacement parameters.

-

Assess the quality of the fit using R-factors (e.g., Rwp, Rp) and a visual inspection of the difference plot between the observed and calculated patterns.

-

Objective: To determine the precise crystal structure, including atomic positions and anisotropic displacement parameters, from a single crystal of this compound.

Methodology:

-

Crystal Selection and Mounting:

-

Under a polarizing microscope, select a small, optically clear, and defect-free single crystal of this compound (typically 0.1-0.3 mm in size).

-

Mount the crystal on a goniometer head using a suitable adhesive or oil.

-

-

Instrument Setup:

-

Use a four-circle diffractometer equipped with a molybdenum (Mo) Kα X-ray source (λ ≈ 0.71 Å) or a synchrotron source and a CCD or CMOS detector.

-

-

Unit Cell Determination and Data Collection Strategy:

-

Collect a few initial diffraction images to determine the unit cell parameters and the orientation of the crystal.[11]

-

Based on the cubic symmetry of this compound, devise a data collection strategy to measure a unique set of reflections with appropriate redundancy.[12][13] A full sphere of data is often collected to ensure high-quality data for absorption corrections.

-

-

Data Collection:

-

Collect a series of diffraction images by rotating the crystal through a range of angles. The exposure time per frame will depend on the crystal size and X-ray source intensity.

-

-

Data Reduction and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection intensities and their Miller indices (hkl).

-

Apply corrections for Lorentz factor, polarization, and absorption.

-

Solve the crystal structure using direct methods or Patterson methods. For a known structure like this compound, the primary goal is refinement.

-

Refine the structural model (atomic coordinates, and isotropic or anisotropic displacement parameters) against the experimental data using least-squares methods until convergence is reached.

-

Neutron Diffraction

Neutron diffraction is complementary to XRD and is particularly sensitive to the positions of light elements like fluorine. It can also be used to study magnetic ordering if present.[14][15]

Objective: To accurately determine the positions of both calcium and fluorine atoms and their thermal vibrations.

Methodology:

-

Sample Preparation:

-

For powder neutron diffraction, a larger sample size (typically several grams) is required compared to PXRD. The powder is loaded into a vanadium can, which is nearly transparent to neutrons.

-

For single-crystal neutron diffraction, a larger single crystal (several mm³) is needed.[14]

-

-

Instrument Setup:

-

The experiment is conducted at a neutron source (nuclear reactor or spallation source).[16]

-

A monochromatic neutron beam of a known wavelength is directed at the sample.

-

A large detector array is used to measure the scattered neutrons as a function of the scattering angle.

-

-

Data Collection:

-

The diffraction pattern is collected over a wide range of scattering angles. The data collection time can be several hours.

-

-

Data Analysis:

-

The data is analyzed using the Rietveld method, similar to PXRD, to refine the crystal structure. Neutron scattering lengths are used instead of X-ray form factors.

-

Electron Diffraction

Electron diffraction techniques, performed in a Transmission Electron Microscope (TEM), provide crystallographic information from very small volumes of material.

Objective: To obtain a diffraction pattern from a specific, selected area of a thin this compound sample to determine the crystal orientation and lattice parameters.

Methodology:

-

Sample Preparation:

-

Prepare an electron-transparent sample of this compound by crushing the mineral and depositing it on a carbon-coated TEM grid, or by ion milling a thin section.

-

-

Instrument Setup:

-

Use a TEM operating in diffraction mode.

-

Insert a selected area aperture to isolate the region of interest.

-

-

Data Collection:

-

Obtain a diffraction pattern, which will be a series of spots for a single crystal region.

-

Record the diffraction pattern using a CCD camera.

-

-

Data Analysis:

Computational Methods: Density Functional Theory (DFT)

Computational methods, particularly DFT, are powerful tools for complementing experimental data and providing insights into the electronic structure and bonding in this compound.

Objective: To calculate the ground-state properties of this compound, such as its lattice parameter, bond lengths, and electronic band structure, and to validate experimental findings.

Methodology:

-

Model Building:

-

Construct a computational model of the this compound unit cell based on its known space group and approximate atomic positions.

-

-

Calculation Parameters:

-

Use a DFT code (e.g., VASP, Quantum ESPRESSO).

-

Select an appropriate exchange-correlation functional (e.g., PBE, LDA).

-

Define a suitable plane-wave cutoff energy and a k-point mesh for sampling the Brillouin zone.

-

-

Geometry Optimization:

-

Perform a geometry optimization to relax the atomic positions and the unit cell parameters until the forces on the atoms and the stress on the cell are minimized.

-

-

Property Calculations:

-

From the optimized structure, calculate the lattice parameter, bond lengths, and bond angles.

-

Compute the electronic density of states and band structure to understand the electronic properties.

-

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the workflows for the key analytical techniques and the interplay between experimental and computational methods.

Caption: Workflow for this compound Crystal Structure Analysis using X-ray Diffraction.

Caption: Interrelation of Techniques for this compound Crystal Structure Analysis.

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. This compound Structure- Molecular Geometry, Characteristics & Applications [allen.in]

- 4. Fm-3m (225) Space Group [globalsino.com]

- 5. This compound | CaF2 | CID 24617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. researchgate.net [researchgate.net]

- 8. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]

- 9. Atomic Displacement Parameters [pd.chem.ucl.ac.uk]

- 10. Debye–Waller factor - Wikipedia [en.wikipedia.org]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. Single-crystal X-ray Diffraction (Part 2) | Pharmaceutical Crystallography: A Guide to Structure and Analysis | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 13. journals.iucr.org [journals.iucr.org]

- 14. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 15. ISIS Neutron diffraction [isis.stfc.ac.uk]

- 16. pubs.aip.org [pubs.aip.org]

- 17. jems-swiss.ch [jems-swiss.ch]

- 18. researchgate.net [researchgate.net]

The Geological Genesis of Fluorite Deposits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorite (CaF₂), a mineral prized for its vibrant colors and industrial importance, forms in a variety of geological settings through complex processes involving the transport and precipitation of fluorine and calcium. Understanding the geological formation of this compound deposits is crucial for exploration, resource evaluation, and for appreciating the natural processes that concentrate this critical element. This technical guide provides an in-depth overview of the core principles of this compound genesis, tailored for a scientific audience. It summarizes key quantitative data, details common experimental protocols used in this compound research, and visualizes the fundamental geological and analytical workflows.

Classification and Geological Settings of this compound Deposits

This compound deposits are broadly classified based on their host rock association and the nature of the mineralizing fluids. The tectonic environment, particularly tensional settings with deep-seated normal faults, plays a significant role in the localization of these deposits.[1]

A primary classification divides this compound deposits into three main categories based on their lithological association:

-

Deposits Associated with Felsic Igneous Rocks: These include this compound mineralization within hypabyssal intrusions, extrusive volcanic rocks (often alkaline or silicic-alkaline), and silicic plutonic rocks.[1] The fluorine is typically derived from late-stage magmatic fluids.

-

Deposits Associated with Carbonatites and Alkaline Igneous Rocks: Carbonatites, which are igneous rocks rich in carbonate minerals, and associated alkaline rocks can host significant this compound mineralization.[1][2] These deposits are often enriched in rare earth elements (REE).

-

Deposits Associated with Carbonate and Other Sedimentary Rocks: This category includes the well-known Mississippi Valley-Type (MVT) deposits, where this compound occurs as open-space fillings, breccia cements, and replacements in limestone and dolomite.[1][3] The mineralizing fluids are typically low-temperature basinal brines.

The most common modes of occurrence for this compound worldwide are as veins, mantos (stratabound layers), pipes, stockworks, and at the contact zones of igneous intrusions (skarns).[1][4]

Geochemical Processes of this compound Formation

The formation of a this compound deposit is fundamentally a process of precipitation from an aqueous solution, governed by changes in physicochemical conditions. Hydrothermal processes, involving the circulation of hot, mineral-rich fluids, are the most common mechanism for the formation of economic this compound deposits.[2][3][5][6]

Source of Fluorine and Calcium

The primary source of fluorine is often linked to magmatic activity.[3] During the differentiation of magma, incompatible elements like fluorine become concentrated in the residual melt and associated hydrothermal fluids.[1] The calcium required for this compound precipitation is typically sourced from the host rocks, particularly carbonate rocks like limestone (CaCO₃) and dolomite (CaMg(CO₃)₂), or from the mineralizing fluids themselves.[7]

Fluid Migration and Precipitation Mechanisms

Fluorine-rich hydrothermal fluids migrate through permeable pathways in the Earth's crust, such as faults and fractures.[3] The precipitation of this compound (CaF₂) is triggered by changes in the fluid's physical and chemical properties. The three primary mechanisms for this compound deposition are:

-

Decrease in Temperature and/or Pressure: As hydrothermal fluids ascend towards the surface, they cool and depressurize, which can lead to the supersaturation and precipitation of this compound.[1][8]

-

Fluid Mixing: The mixing of two fluids with different compositions can induce this compound precipitation. A common scenario is the mixing of a fluorine-rich magmatic or basinal fluid with calcium-rich groundwater or formation water.[1][8]

-

Fluid-Rock Interaction: Chemical reactions between the hydrothermal fluid and the host rock can alter the fluid's chemistry and cause this compound to precipitate. For example, an acidic, fluorine-bearing fluid reacting with limestone will neutralize the acid and release calcium, promoting this compound formation.[1][8]

The following diagram illustrates the general logical relationship in the hydrothermal formation of this compound deposits.

Quantitative Data on this compound Deposits

The characteristics of this compound deposits, including their size, grade, and the conditions of their formation, can vary significantly depending on the geological setting. The following tables summarize typical quantitative data for different types of this compound deposits.

Table 1: Grade and Tonnage of Selected this compound Deposit Types

| Deposit Type | Typical Grade (% CaF₂) | Typical Tonnage (million tonnes) | References |

| Vein-type | 23 - >64 | 0.5 - >10 | [9] |

| Mississippi Valley-Type (MVT) | 10 - 35 | 1 - 20 | [10] |

| Carbonatite-related | 15 - 40 | 1 - >100 | [10] |

| Skarn | 20 - 50 | 0.5 - 5 | [11] |

Table 2: Fluid Inclusion Data for Different this compound Deposit Types

| Deposit Type | Homogenization Temperature (°C) | Salinity (wt% NaCl equiv.) | References |

| Mississippi Valley-Type (MVT) | 50 - 152 | 5 - 15.5 | |

| Magmatic-Hydrothermal (Jamestown District) | 250 - 375 | 20 - >50 | [12][13] |

| Carbonatite-related | 100 - >500 | Highly variable (low to high) | [14] |

| Epithermal (Idaho) | 98 - 146 | < 0.6 | [15] |

Table 3: Selected Trace Element Concentrations in this compound (ppm)

| Element | Sedimentary-Hosted (MVT) | Peralkaline/Alkaline-Related | Carbonatite-Related | References |

| Strontium (Sr) | < 200 | 952 - 3,530 | 886 - 3,360 | [16][17] |

| Yttrium (Y) | < 31 | 100 - >1000 | 50 - 500 | [17] |

| Total REE (ΣREE) | 8.07 - 27.23 | 100 - >1000 | >1000 | [17][18] |

Experimental Protocols for this compound Research

A variety of analytical techniques are employed to understand the genesis of this compound deposits. Below are detailed methodologies for some of the key experiments.

Fluid Inclusion Microthermometry

This technique is used to determine the temperature and salinity of the fluids from which the this compound precipitated.

Methodology:

-

Sample Preparation: Doubly polished thick sections (wafers) of this compound, typically 100-200 µm thick, are prepared to allow for clear observation of fluid inclusions.

-

Petrographic Analysis: The wafers are examined under a petrographic microscope to identify primary, secondary, and pseudosecondary fluid inclusions and to document their phase relationships at room temperature (e.g., liquid-vapor, liquid-vapor-solid).

-

Microthermometric Measurements:

-

The wafer is placed in a heating-freezing stage (e.g., Linkam or Fluid Inc. stage) mounted on a microscope.

-

Freezing: The sample is cooled to freeze the inclusion contents. The temperature of final ice melting (Tm_ice) is recorded, which is used to calculate the salinity of the fluid. The eutectic temperature (Te) can provide information on the salt system (e.g., H₂O-NaCl, H₂O-NaCl-CaCl₂).

-

Heating: The sample is heated until the vapor bubble homogenizes into the liquid phase (or vice versa). The homogenization temperature (Th) is recorded, which represents the minimum trapping temperature of the fluid.

-

-

Data Interpretation: The collected Th and salinity data are plotted on histograms and bivariate plots to identify distinct fluid populations and to infer the evolution of the ore-forming fluids.

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) for Trace Element Analysis

LA-ICP-MS is a powerful technique for in-situ analysis of trace element and rare earth element (REE) concentrations in this compound.

Methodology:

-

Sample Preparation: Polished thick sections or epoxy mounts of this compound grains are prepared. The samples are cleaned to avoid surface contamination.

-

Instrumentation: A laser ablation system is coupled to an ICP-MS. A common setup involves a 193 nm or 213 nm laser.

-

Analysis:

-

The sample is placed in the laser ablation cell.

-

A high-energy laser beam is focused on a specific spot on the this compound sample, ablating a small amount of material.

-

The ablated material is transported by a carrier gas (e.g., He) into the ICP-MS.

-

The ICP-MS ionizes the sample aerosol and separates the ions based on their mass-to-charge ratio, allowing for the quantification of a wide range of elements.

-

-

Data Processing:

-

The raw data (counts per second) are processed using specialized software.

-

An internal standard (typically stoichiometric Ca in this compound) is used to correct for variations in ablation yield.

-

External calibration is performed using certified reference materials (e.g., NIST glass standards) to convert the signal intensities into concentrations (ppm or µg/g).

-

The following diagram illustrates a typical workflow for LA-ICP-MS analysis of this compound.

Stable Isotope Analysis (O, H, Sr)

Stable isotope geochemistry provides valuable information about the source of the ore-forming fluids and the fluid-rock interaction processes.

Methodology for Oxygen and Hydrogen Isotopes from Fluid Inclusions:

-

Sample Preparation: this compound samples are carefully selected and crushed to release the fluid from the inclusions.

-

Water Extraction: The released water is cryogenically trapped and purified.

-

Isotopic Analysis:

-

Oxygen: The water is reacted with CO₂ of known isotopic composition (equilibration method) or reduced to H₂ gas, which is then analyzed by dual-inlet isotope ratio mass spectrometry (IRMS). Alternatively, high-temperature reduction techniques coupled with continuous-flow IRMS can be used.

-

Hydrogen: The water is reacted with a reducing agent (e.g., hot chromium or zinc) to produce H₂ gas, which is then analyzed by IRMS.

-

-

Data Reporting: The results are reported in delta (δ) notation (δ¹⁸O and δD) in per mil (‰) relative to the VSMOW (Vienna Standard Mean Ocean Water) standard.

Methodology for Strontium Isotopes:

-

Sample Preparation: this compound samples are powdered in a clean laboratory environment.

-

Dissolution and Sr Separation: The powder is dissolved in acid, and Sr is separated from the other elements using ion-exchange chromatography.

-

Isotopic Analysis: The isotopic composition of the purified Sr (⁸⁷Sr/⁸⁶Sr ratio) is measured using a thermal ionization mass spectrometer (TIMS) or a multi-collector ICP-MS (MC-ICP-MS).

-

Data Interpretation: The ⁸⁷Sr/⁸⁶Sr ratio of the this compound is compared to that of potential source rocks to trace the origin of the mineralizing fluids and the dissolved components.[7][11]

Conclusion

The geological formation of this compound deposits is a multifaceted process controlled by the interplay of tectonic setting, magmatic and hydrothermal activity, and the chemistry of the host rocks. A comprehensive understanding of these deposits requires a multi-disciplinary approach, integrating field observations with sophisticated analytical techniques. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and scientists to investigate the genesis of this compound mineralization, which is not only of academic interest but also crucial for the exploration and utilization of this important industrial mineral. The continued application of advanced analytical methods will undoubtedly lead to a more refined understanding of the complex geological systems that form this compound deposits.

References

- 1. tandfonline.com [tandfonline.com]

- 2. quaternary.uibk.ac.at [quaternary.uibk.ac.at]

- 3. semanticscholar.org [semanticscholar.org]

- 4. cmscontent.nrs.gov.bc.ca [cmscontent.nrs.gov.bc.ca]

- 5. cmscontent.nrs.gov.bc.ca [cmscontent.nrs.gov.bc.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cmscontent.nrs.gov.bc.ca [cmscontent.nrs.gov.bc.ca]

- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 11. insgeo.com.ua [insgeo.com.ua]

- 12. mdpi.com [mdpi.com]

- 13. Fluid-inclusion studies of the fluorspar and gold deposits, Jamestown district, Colorado [pubs.usgs.gov]

- 14. researchgate.net [researchgate.net]

- 15. Hydrothermal Rare Earth Elements (REE) Partitioning into this compound: A Fluid Inclusion Study from the Gallinas Mountains REE-bearing this compound Deposit, NM | NSF Public Access Repository [par.nsf.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fluorine mapping via LA-ICP-MS/MS: a proof of concept for biological and geological specimens - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D3JA00116D [pubs.rsc.org]

- 18. Purity check of this compound (fluorspar, CaF2) prepared as fused beads | Malvern Panalytical [malvernpanalytical.com]

Spectroscopic Properties of Fluorite: An In-depth Technical Guide for Material Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorite (CaF₂), a naturally occurring mineral, has garnered significant attention in material science due to its unique optical properties. Its broad transparency range, low refractive index, and ability to host a variety of dopant ions make it an ideal material for applications ranging from optical components to scintillators and drug delivery systems. This guide provides a comprehensive overview of the spectroscopic properties of this compound, offering insights into its luminescence, absorption, and vibrational characteristics. Detailed experimental protocols and data are presented to aid researchers in their exploration of this versatile material.

Luminescence Spectroscopy

Luminescence in this compound is often induced by the presence of impurity ions, particularly rare-earth elements (REEs), or by crystal defects. These extrinsic and intrinsic centers can be probed using techniques such as photoluminescence and thermoluminescence.

Photoluminescence

Photoluminescence (PL) involves the excitation of a material with photons, leading to the emission of light as the material relaxes to a lower energy state. In this compound, the PL spectra are highly dependent on the specific dopant ions present.

Key Findings:

-

Europium (Eu²⁺): Doping with divalent europium is a common method to induce strong blue fluorescence in this compound. The emission is typically centered around 425 nm and is attributed to the 4f⁶5d¹ → 4f⁷(⁸S₇/₂) transition of the Eu²⁺ ion.[1]

-

Rare-Earth Elements (REE³⁺): Trivalent rare-earth ions give rise to characteristic sharp emission lines corresponding to f-f transitions. For instance, Er³⁺ can produce green fluorescence with emission peaks at 522 nm, 539-549 nm, and 666 nm.[1] Sm³⁺ is associated with red fluorescence.[1] The luminescence of ions like Pr³⁺, Nd³⁺, Tm³⁺, and Yb³⁺ in this compound has also been studied.[2][3][4]

-

Cerium (Ce³⁺): Luminescence from Ce³⁺ in this compound results in emission bands at 320 nm and 343 nm, corresponding to transitions from the 5d(Eg) level to the 4f(²F₅/₂) and 4f(²F₇/₂) levels, respectively.[4]

-

Defect-Related Luminescence: Natural radiation can induce defect centers, such as M centers, which can lead to red photoluminescence. For example, an M center compensated by a sodium ion (Mₙₐ) can result in a broad emission band around 750 nm.[5][6]

Table 1: Photoluminescence Emission Peaks in Doped and Natural this compound

| Activator/Center | Excitation Wavelength (nm) | Emission Peak(s) (nm) | Associated Transition/Cause | Reference(s) |

| Eu²⁺ | UV | ~425 | 4f⁶5d¹ → 4f⁷(⁸S₇/₂) | [1] |

| Er³⁺ | - | 522, 539-549, 666 | ²H₁₁/₂ → ⁴I₁₅/₂, ⁴S₃/₂ → ⁴I₁₅/₂, ⁴F₉/₂ → ⁴I₁₅/₂ | [1] |

| Sm³⁺ | - | Red fluorescence | f-f transitions | [1] |

| Ce³⁺ | 302 | 320, 343 | 5d(Eg) → 4f(²F₅/₂), 5d(Eg) → 4f(²F₇/₂) | [4] |

| M Center (Na-compensated) | - | 750 | Defect center | [5][6] |

| M⁺ Center | 475 | 635 | Defect center | [5][6] |

Thermoluminescence

Thermoluminescence (TL) is the emission of light from an insulator or semiconductor when it is heated, following previous exposure to ionizing radiation. The intensity of the emitted light is a function of temperature, and the resulting "glow curve" provides information about the energy levels of trapped charge carriers.

Key Findings:

-

Heating this compound that has been exposed to UV radiation or X-rays can release stored energy as visible light.[7][8]

-

The glow curves of this compound can exhibit multiple peaks at different temperatures, indicating the presence of various types of trapping centers with different activation energies.[8]

-

For X-ray irradiated calcium fluoride, emission bands have been observed at numerous wavelengths, including 3430, 3650, 4150, 4780, and 5740 Å.[8]

-

The variety of this compound known as chlorophane is a well-known example of a thermoluminescent mineral, sometimes glowing green even with the heat from a hand.[9]

Absorption Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is a crucial technique for understanding the color of this compound and identifying the electronic transitions within the material.

Key Findings:

-

The color of this compound is primarily due to color centers and the presence of rare-earth elements.[10]

-

Color Centers: Natural irradiation can create defects such as F-centers (an electron trapped in an anion vacancy) and colloidal calcium, which lead to characteristic absorption bands. A broad absorption band in the range of 560-580 nm is often attributed to a combination of F-centers and colloidal calcium, resulting in blue and purple colors.[1] F-center absorption peaks have also been noted at 375 nm and 525 nm.[1]

-

Rare-Earth Elements: The presence of specific REEs can introduce distinct absorption features. For example, Sm²⁺ in green this compound is associated with absorption peaks at 693 nm, 440 nm, 360 nm, and 276 nm.[5]

-

Color-Change this compound: Some this compound samples exhibit a color change under different lighting conditions. Their UV-Vis spectra show transmission windows in the blue-green and red regions, with an absorption maximum in the yellow region, typically with absorption bands around 400 nm and 570 nm.[11]

Table 2: UV-Visible Absorption Bands in this compound

| Color/Dopant | Absorption Peak(s) (nm) | Attributed Cause | Reference(s) |

| Blue/Purple | 560 - 580 | F-centers and Colloidal Calcium | [1] |

| - | 375, 525, 560 | F-centers | [1] |

| Green (Sm²⁺) | 693, 440, 360, 276 | Sm²⁺ | [5] |

| Purple (YO₂) | 276, 261 | YO₂ centers | [5] |

| Color-Change | ~400, ~570 | - | [11] |

| Blue | 550 - 625 (broad) | Color centers | [10] |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, provide information about the vibrational modes of the crystal lattice and can be used to identify the material and detect impurities.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that measures the inelastic scattering of monochromatic light.

Key Findings:

-

Pure this compound (CaF₂) exhibits a single, strong Raman active mode (T₂g) at approximately 320-321 cm⁻¹.[1][12]

-

The presence of defects or impurities, often induced by irradiation or doping with rare-earth elements, can lead to the appearance of additional Raman peaks.[1][13]

-

In irradiated this compound, new peaks may appear at positions such as 140, 283, and 434 cm⁻¹.[1]

-

In REE-rich this compound, the main T₂g peak may be shifted or absent, with new peaks appearing at different wavenumbers.[12]

Table 3: Raman Peaks in this compound

| Sample Condition | Raman Peak(s) (cm⁻¹) | Interpretation | Reference(s) |

| Pure this compound | 320 - 321 | T₂g vibrational mode | [1][12] |

| Irradiated this compound | 140, 283, 434 | Irradiation-induced defects | [1] |

| REE-rich this compound | 195, 251, 271, 438 | Irradiation-related | [13] |

| REE-rich this compound | 505, 560, 606, 621, 645 | Rare-earth element presence | [13] |

Infrared (IR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, revealing information about its chemical bonds.

Key Findings:

-

The characteristic absorption peak for the Ca-F bond in this compound is observed in the range of 765-780 cm⁻¹ and also near 1050-1110 cm⁻¹.[1][14][15]

-

A broad absorption band around 3440 cm⁻¹ is commonly observed in this compound spectra and is attributed to the O-H stretching vibration, indicating the presence of water.[1]

-

An absorption band around 1634 cm⁻¹ is assigned to the bending vibration of H₂O.[14]

-

Additional small bands, for instance at 1413 cm⁻¹ and 668 cm⁻¹, can be associated with carbonate (CO₃²⁻) groups.[14]

Table 4: Infrared Absorption Bands in this compound

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3440 | O-H stretching vibration (water) | [1] |

| ~1634 | H₂O bending vibration | [14] |

| 1050 - 1110 | CaF₂ characteristic absorption | [1][15] |

| 765 - 780 | Ca-F stretching | [14] |

| 1413, 668 | Carbonate (CO₃²⁻) groups | [14] |

Experimental Protocols

Photoluminescence Spectroscopy

Objective: To measure the emission spectrum of a this compound sample upon excitation with a specific wavelength of light.

Methodology:

-

Sample Preparation: The this compound sample, which can be a single crystal or a powder, is placed in a sample holder. For powdered samples, a quartz cuvette is typically used.

-

Instrumentation: A spectrofluorometer is used, consisting of an excitation source (e.g., Xenon lamp), an excitation monochromator, a sample chamber, an emission monochromator, and a detector (e.g., photomultiplier tube).

-

Data Acquisition:

-

The excitation wavelength is selected using the excitation monochromator.

-

The emitted light from the sample is collected at a 90-degree angle to the excitation beam to minimize scattered light.

-

The emission monochromator scans through a range of wavelengths, and the detector measures the intensity of the emitted light at each wavelength.

-

The data is plotted as emission intensity versus wavelength to obtain the photoluminescence spectrum.

-

-

Time-Resolved Measurements (Optional): To measure the luminescence lifetime, a pulsed excitation source (e.g., a laser) is used. The decay of the luminescence intensity over time after the excitation pulse is recorded.

UV-Vis Absorption Spectroscopy

Objective: To measure the absorption of ultraviolet and visible light by a this compound sample.

Methodology:

-

Sample Preparation: For solid samples, they are typically polished to have two parallel, flat surfaces. The thickness of the sample is measured accurately. Powdered samples can be analyzed using diffuse reflectance spectroscopy.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. This instrument has a light source (deuterium lamp for UV, tungsten-halogen lamp for visible), a monochromator, a beam splitter, a sample compartment, and a detector.

-

Data Acquisition:

-

A baseline spectrum is recorded with no sample in the beam path (or with a reference material).

-

The this compound sample is placed in the sample beam path.

-

The instrument scans through the desired wavelength range, and the absorbance (or transmittance) at each wavelength is recorded.

-

The absorbance spectrum is plotted as absorbance versus wavelength.

-

Raman Spectroscopy

Objective: To obtain the vibrational spectrum of a this compound sample.

Methodology:

-

Sample Preparation: Solid samples can be analyzed directly. Powdered samples are placed in a suitable holder.

-

Instrumentation: A Raman spectrometer consisting of a monochromatic laser source, focusing optics, a sample stage, collection optics, a filter to remove the Rayleigh scattered light, and a spectrograph with a sensitive detector (e.g., a CCD camera) is used.

-

Data Acquisition:

-

The laser beam is focused onto the sample.

-

The scattered light is collected and passed through the filter.

-

The remaining Raman scattered light is dispersed by the spectrograph and detected.

-

The spectrum is plotted as intensity versus Raman shift (in cm⁻¹).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To measure the infrared absorption spectrum of a this compound sample.

Methodology:

-

Sample Preparation:

-

Transmission: The this compound sample is ground into a fine powder and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): The solid or powdered sample is brought into direct contact with an ATR crystal (e.g., diamond or germanium).

-

-

Instrumentation: An FTIR spectrometer is used, which includes a broadband IR source, an interferometer (typically a Michelson interferometer), a sample compartment, and a detector.

-

Data Acquisition:

-

A background spectrum is collected without the sample.

-

The sample is placed in the beam path.

-

The interferometer modulates the IR beam, which then passes through the sample.

-

The detector measures the interferogram.

-

A Fourier transform is performed on the interferogram to obtain the IR spectrum.

-

The spectrum is typically plotted as transmittance or absorbance versus wavenumber (in cm⁻¹).

-

Visualizations

References

- 1. Mineralogical Characteristics and Luminescent Properties of Natural this compound with Three Different Colors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research-portal.uu.nl [research-portal.uu.nl]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound - The Gemology Project [gemologyproject.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. hamblen.ece.gatech.edu [hamblen.ece.gatech.edu]

- 10. gemstones.com [gemstones.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

luminescence mechanism of rare-earth doped fluorite

An In-depth Technical Guide to the Luminescence Mechanism of Rare-Earth Doped Fluorite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rare-earth doped this compound (CaF2) crystals have garnered significant attention in various scientific and technological fields, including solid-state lighting, lasers, and biomedical imaging, owing to their unique luminescent properties. The this compound lattice provides a highly symmetric and low-phonon energy environment for rare-earth ions, which is conducive to efficient luminescence. This guide provides a comprehensive overview of the fundamental mechanisms governing the luminescence of these materials, detailed experimental protocols for their characterization, and quantitative data to aid in the design and development of novel applications.

The luminescence of trivalent rare-earth ions in this compound is primarily due to intra-4f electronic transitions. These transitions, although parity-forbidden in free ions, become partially allowed in the crystal lattice due to the mixing of opposite-parity electronic states by the crystal field.[1] This results in characteristic sharp and well-defined emission and absorption lines, with long luminescence lifetimes.[2]

Core Luminescence Mechanisms

The luminescence process in rare-earth doped this compound can be broken down into three key stages: excitation, non-radiative relaxation, and emission.

-

Excitation: The rare-earth ion is excited from its ground state to a higher energy level by absorbing a photon. This can be a direct excitation of the rare-earth ion or an indirect process involving energy transfer from a sensitizer ion or the host lattice.

-

Non-radiative Relaxation: The excited ion rapidly relaxes to a lower-lying metastable excited state through non-radiative processes, such as multi-phonon emission. The low phonon energy of the this compound lattice minimizes these non-radiative losses, contributing to high luminescence efficiency.[3]

-

Emission: The ion then radiatively decays from the metastable excited state to a lower energy level, emitting a photon. The energy of the emitted photon corresponds to the energy difference between these two levels, resulting in the characteristic emission spectrum of the specific rare-earth ion.

The Role of the this compound Host Lattice

The CaF2 host lattice plays a crucial role in the luminescence of rare-earth dopants. Its simple cubic crystal structure and the similar ionic radii of Ca2+ and trivalent rare-earth ions allow for easy incorporation of the dopants into the lattice. The low phonon energy of the CaF2 lattice (~320 cm-1) is particularly important as it reduces the probability of non-radiative relaxation, leading to higher quantum yields.[3]

Influence of Defects

Crystal defects, such as fluorine vacancies (F-centers) and interstitial fluoride ions, can significantly influence the luminescence properties. These defects can act as trapping sites for charge carriers or create local crystal field distortions, which can either enhance or quench the luminescence of the rare-earth ions.[4][5] For instance, red luminescence in some this compound has been attributed to two nearby vacant fluorine sites occupied by electrons.[4]

Quantitative Luminescence Data

The following tables summarize key luminescence parameters for various trivalent rare-earth ions in a this compound (CaF2) host. These values are indicative and can vary depending on the dopant concentration, crystal quality, and measurement conditions.

Table 1: Emission Wavelengths of Trivalent Rare-Earth Ions in this compound

| Rare-Earth Ion | Major Emission Wavelengths (nm) | Corresponding Transition(s) |

| Ce3+ | 310, 330 | 5d → 4f (²F₅/₂, ²F₇/₂) |

| Pr3+ | 480, 610, 640 | ³P₀ → ³H₄, ¹D₂ → ³H₄, ³P₀ → ³F₂ |

| Nd3+ | 880 - 910 | ⁴F₃/₂ → ⁴I₉/₂ |

| Sm3+ | 565, 600, 645 | ⁴G₅/₂ → ⁶H₅/₂, ⁴G₅/₂ → ⁶H₇/₂, ⁴G₅/₂ → ⁶H₉/₂ |

| Eu3+ | 590, 612, 650, 700 | ⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₂, ⁵D₀ → ⁷F₃, ⁵D₀ → ⁷F₄ |

| Tb3+ | 490, 545, 585, 620 | ⁵D₄ → ⁷F₆, ⁵D₄ → ⁷F₅, ⁵D₄ → ⁷F₄, ⁵D₄ → ⁷F₃ |

| Dy3+ | 485, 575 | ⁴F₉/₂ → ⁶H₁₅/₂, ⁴F₉/₂ → ⁶H₁₃/₂ |

| Ho3+ | 550 | ⁵S₂, ⁵F₄ → ⁵I₈ |

| Er3+ | 540, 550, 660 | ²H₁₁/₂, ⁴S₃/₂ → ⁴I₁₅/₂, ⁴F₉/₂ → ⁴I₁₅/₂ |

| Tm3+ | 455 | ¹D₂ → ³F₄ |

| Yb3+ | 980 | ²F₅/₂ → ²F₇/₂ |

Data compiled from various sources, including[6][7][8][9].

Table 2: Luminescence Lifetimes of Trivalent Rare-Earth Ions in this compound

| Rare-Earth Ion | Emitting Level | Lifetime (ms) |

| Pr3+ | ³P₀ | ~0.05 |

| Sm3+ | ⁴G₅/₂ | ~7 |

| Eu3+ | ⁵D₀ | ~10 |

| Tb3+ | ⁵D₄ | ~3 |

| Dy3+ | ⁴F₉/₂ | ~0.8 |

| Ho3+ | ⁵S₂, ⁵F₄ | ~0.5 |

| Er3+ | ⁴S₃/₂ | ~0.8 |

| Tm3+ | ¹D₂ | ~0.1 |

Note: Lifetimes are highly dependent on concentration due to quenching effects.[10][11] Values are typical for low concentrations.

Experimental Protocols

Synthesis of Rare-Earth Doped this compound Nanoparticles (Co-precipitation Method)

This protocol describes a common method for synthesizing rare-earth doped CaF2 nanoparticles.

-

Precursor Solution Preparation:

-

Dissolve a stoichiometric amount of CaCl₂ and the desired rare-earth chloride(s) (e.g., EuCl₃, TbCl₃) in deionized water. The total cation concentration is typically in the range of 0.1-0.5 M.

-

Prepare a separate aqueous solution of a fluoride source, such as NH₄F or NaF. The F⁻ to total cation molar ratio is usually maintained at 2:1 or slightly higher.

-

-

Precipitation:

-

Add the fluoride solution dropwise to the rapidly stirring cation solution at room temperature.

-

A white precipitate of rare-earth doped CaF2 nanoparticles will form immediately.

-

-

Aging and Washing:

-

Continue stirring the suspension for a predetermined time (e.g., 1-2 hours) to allow for particle growth and crystallization.

-

Collect the precipitate by centrifugation.

-

Wash the nanoparticles repeatedly with deionized water and ethanol to remove unreacted precursors and byproducts.

-

-

Drying:

-

Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C) or by freeze-drying.

-

Photoluminescence Spectroscopy

This protocol outlines the general procedure for measuring the photoluminescence (PL) spectra.

-

Sample Preparation:

-

For powder samples, press them into a sample holder.

-

For nanoparticle suspensions, use a quartz cuvette.

-

-

Instrumentation Setup:

-

Use a spectrofluorometer equipped with a xenon lamp or a laser as the excitation source.

-

Select an appropriate excitation wavelength based on the absorption spectrum of the rare-earth ion of interest.

-

Set the emission and excitation slit widths to control the spectral resolution.

-

-

Data Acquisition:

-

Measure the emission spectrum by scanning the monochromator over the desired wavelength range while keeping the excitation wavelength constant.

-

Measure the excitation spectrum by scanning the excitation monochromator while monitoring the emission at a specific wavelength corresponding to a major emission peak of the rare-earth ion.

-

Time-Resolved Luminescence Spectroscopy

This technique is used to measure the luminescence lifetime of the excited state.[10][11]

-

Instrumentation Setup:

-

Use a pulsed excitation source, such as a pulsed laser or a flash lamp.

-

The detector should be a fast photodetector, like a photomultiplier tube (PMT).

-

Use a digital oscilloscope or a time-correlated single-photon counting (TCSPC) system to record the decay of the luminescence intensity over time.

-

-

Data Acquisition:

-

Excite the sample with a short pulse of light.

-

Record the luminescence intensity as a function of time after the excitation pulse.

-

-

Data Analysis:

-

Fit the decay curve to an exponential function (or a sum of exponentials for more complex systems) to determine the luminescence lifetime (τ). The intensity I(t) as a function of time t is given by I(t) = I₀ * exp(-t/τ), where I₀ is the initial intensity.

-

Quantum Yield Measurement (Absolute Method)

The quantum yield (QY) is the ratio of the number of photons emitted to the number of photons absorbed.[12][13][14]

-

Instrumentation Setup:

-

An integrating sphere is required to collect all the emitted light from the sample.[14]

-

A spectrofluorometer is used for excitation and detection.

-

-

Measurement Procedure:

-

Step 1 (Reference): Place a blank (e.g., the solvent for a solution sample, or an empty sample holder for a powder) in the integrating sphere and measure the spectrum of the excitation light scattered by the blank.

-

Step 2 (Sample): Place the sample in the integrating sphere and measure the spectrum, which will include both the scattered excitation light and the sample's emission.

-

-

Calculation:

-

The quantum yield is calculated using the following formula: QY = (Number of emitted photons) / (Number of absorbed photons) This is determined by integrating the areas of the emission peak and the reduction in the excitation peak in the sample measurement compared to the reference measurement.[12][13]

-

Visualizing Luminescence Mechanisms and Workflows

Energy Level Diagram and Luminescence Process

Caption: Generalized energy level diagram illustrating the key processes in the luminescence of a rare-earth ion.

Energy Transfer Upconversion (ETU) Mechanism

References

- 1. Judd–Ofelt theory - Wikipedia [en.wikipedia.org]

- 2. Self-referenced method for the Judd–Ofelt parametrisation of the Eu3+ excitation spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Luminescence properties of rare earth ions in this compound, apatite and scheelite minerals [inis.iaea.org]

- 9. Laser-excited fluorescence of rare earth elements in this compound: Initial observations with a laser Raman microprobe [pubs.usgs.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 12. jascoinc.com [jascoinc.com]

- 13. jascoinc.com [jascoinc.com]

- 14. ossila.com [ossila.com]

A Technical Guide to the Physical and Chemical Properties of High-Purity Fluorite for Researchers, Scientists, and Drug Development Professionals

Introduction: High-purity fluorite, the mineral form of calcium fluoride (CaF₂), is a critical material in a range of advanced scientific and industrial applications. While traditionally utilized in optics and ceramics due to its unique transmission properties and thermal stability, recent advancements in nanotechnology have highlighted its potential in the biomedical field, particularly in drug delivery and bioimaging. This guide provides an in-depth overview of the core physical and chemical properties of high-purity this compound, detailed experimental protocols for their determination, and insights into its emerging applications relevant to pharmaceutical research and development.

Physical Properties of High-Purity this compound

High-purity this compound exhibits a unique combination of optical, mechanical, and thermal properties, making it a material of significant interest. These properties are summarized in the tables below, followed by detailed experimental protocols for their measurement.

Data Presentation: Physical Properties

Table 1: General and Crystallographic Properties

| Property | Value |

| Chemical Formula | CaF₂ |

| Crystal System | Cubic[1][2] |

| Crystal Structure | This compound structure (cF12), Space Group Fm3m[1][3] |

| Lattice Constant, a | 5.4626 Å[1] |

| Coordination Geometry | Ca²⁺: 8 (cubic), F⁻: 4 (tetrahedral)[4][5][6] |

| Cleavage | Perfect octahedral on {111}[1][7] |

| Mohs Hardness | 4[1] |

| Density | 3.18 g/cm³[4][8][9] |

| Appearance | Colorless, transparent crystalline solid[1][4][7] |

Table 2: Optical Properties

| Property | Value |

| Transmission Range | 0.13 µm to 10 µm[8] |

| Refractive Index (n_D) | 1.4338[4] |

| Luster | Vitreous (glass-like)[1][7] |

| Diaphaneity | Transparent to translucent[1][7] |

| Fluorescence | May be fluorescent, phosphorescent, thermoluminescent[1][10] |

Table 3: Mechanical Properties

| Property | Value |

| Young's Modulus | 75.8 GPa[9][11][12] |

| Shear Modulus | 33.77 GPa[9][12] |

| Bulk Modulus | 82.71 GPa[9] |

| Poisson's Ratio | 0.26[9][12] |

| Knoop Hardness | 158.3[9][11] |

| Fracture | Subconchoidal to uneven[1] |

| Tenacity | Brittle[1] |

Table 4: Thermal Properties

| Property | Value |

| Melting Point | 1418 °C[4][13] |

| Boiling Point | 2533 °C[4] |

| Thermal Conductivity | 9.71 W/(m·K)[9][12] |

| Specific Heat Capacity | 854 J/(kg·K)[9][12] |

| Thermal Expansion | 18.5 x 10⁻⁶ /°C (@300K)[12] |

Experimental Protocols: Physical Properties

This protocol is a summary of the scratch hardness test based on the Mohs scale.

-

Objective: To determine the relative hardness of a this compound sample.

-

Materials: A set of minerals of known hardness from the Mohs scale (e.g., talc, gypsum, calcite, apatite), a fresh, clean surface of the this compound specimen.

-

Procedure:

-

Select a mineral from the Mohs scale.

-

Attempt to scratch a fresh surface of the this compound sample with the selected mineral.

-

Observe if a scratch is made. A scratch means the selected mineral is harder than this compound.

-

If no scratch is produced, the this compound is harder than or equal in hardness to the selected mineral.

-

Repeat the process with minerals of different hardness to narrow down the hardness of the this compound sample. This compound should be scratched by apatite (hardness 5) but not by calcite (hardness 3).

-

This method determines the specific gravity by measuring the mass of a sample and the mass of a volume of water equal to the volume of the sample.

-

Objective: To determine the specific gravity of a solid this compound sample.

-

Apparatus: Pycnometer (a flask of known volume), analytical balance, distilled water, and the this compound sample.

-

Procedure:

-

Weigh the clean and dry pycnometer (W₁).

-

Place a known mass of the dry this compound sample into the pycnometer and weigh it (W₂).

-

Fill the pycnometer containing the sample with distilled water, ensuring all air bubbles are removed. Weigh the pycnometer with the sample and water (W₃).

-

Empty and clean the pycnometer, then fill it completely with distilled water and weigh it (W₄).

-

The specific gravity (G) is calculated using the formula: G = (W₂ - W₁) / [(W₄ - W₁) - (W₃ - W₂)]

-

This protocol outlines the general procedure for measuring the refractive index of a transparent solid.

-

Objective: To measure the refractive index of a high-purity this compound crystal.

-

Apparatus: Abbe refractometer, monochromatic light source (e.g., sodium lamp), contact liquid with a refractive index higher than this compound, and a polished, flat this compound sample.

-

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index.

-

Apply a small drop of the contact liquid onto the prism of the refractometer.

-

Place the polished surface of the this compound sample onto the prism, ensuring good contact with the liquid.

-

Illuminate the prism using the monochromatic light source.

-

Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale.

-

Chemical Properties of High-Purity this compound

High-purity calcium fluoride is a relatively inert material, a property that is advantageous in many of its applications.

Data Presentation: Chemical Properties

Table 5: Chemical Reactivity and Solubility

| Property | Description |

| Solubility in Water | 0.016 g/L at 20 °C[4][14] |

| Solubility in Acids | Slightly soluble in hot hydrochloric acid[1]; reacts with strong acids like sulfuric acid to produce hydrogen fluoride (HF)[13][14] |

| Reactivity | Generally low reactivity under normal conditions[13]; stable chemical compound[13] |

| Chemical Inertness | Chemically inert to many substances[8][15] |

Experimental Protocols: Chemical Analysis

A complete dissolution of the this compound matrix is essential for accurate chemical analysis by techniques such as Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

-

Objective: To dissolve a high-purity this compound sample for subsequent elemental analysis.

-

Reagents: High-purity nitric acid (HNO₃), hydrofluoric acid (HF), and boric acid (H₃BO₃).

-

Procedure:

-

Accurately weigh approximately 0.2 g of the powdered this compound sample into a closed digestion vessel.

-

Add 5.0 mL of nitric acid and 2.0 mL of hydrofluoric acid.

-

Heat the closed vessel in a water bath for 30 minutes to facilitate dissolution.

-

After cooling, add 10 mL of a 50 mg/mL boric acid solution to complex the excess fluoride ions.

-

Dilute the resulting solution to a known volume with deionized water for analysis by ICP-OES or ICP-MS.

-

LA-ICP-MS is a powerful technique for the in-situ analysis of trace elements in solid samples.

-

Objective: To determine the concentration of trace elements in a high-purity this compound sample.

-

Instrumentation: A laser ablation system coupled to an ICP-MS.

-

Procedure:

-

Sample Preparation: Prepare a polished thick section or an epoxy mount of the this compound crystal.

-

Instrument Tuning: Optimize the ICP-MS for sensitivity and minimize oxide formation.

-

Ablation Parameters: Set the laser parameters, such as spot size (e.g., 55 µm), pulse rate (e.g., 10 Hz), and fluence.

-

Data Acquisition: Ablate the sample and transport the aerosol to the ICP-MS. Collect data for a suite of trace elements. Use a pre-ablation to clean the sample surface.

-

Quantification: Use an external standard (e.g., NIST glass standards) for calibration and an internal standard (e.g., stoichiometric Ca content) for normalization to convert signal intensities to concentrations.

-

XRF is a non-destructive technique for determining the elemental composition of materials.

-

Objective: To assess the purity and identify major and minor elemental constituents of a this compound sample.

-

Instrumentation: An energy-dispersive X-ray fluorescence (EDXRF) or wavelength-dispersive X-ray fluorescence (WDXRF) spectrometer.

-

Procedure:

-

Sample Preparation: The powdered this compound sample can be analyzed as a loose powder in a sample cup or, for higher accuracy, pressed into a pellet with a binder.

-

Instrument Setup: Select the appropriate X-ray tube settings (voltage and current) and filters.

-

Measurement: Place the sample in the spectrometer and acquire the X-ray spectrum.

-

Data Analysis: Identify the elements present based on the characteristic X-ray energies and quantify their concentrations using calibration standards or fundamental parameters software.

-

Relevance to Drug Development Professionals

The unique properties of high-purity this compound, particularly when synthesized as nanoparticles, offer exciting possibilities in the pharmaceutical and biomedical fields.

Calcium Fluoride Nanoparticles in Drug Delivery and Bioimaging

Calcium fluoride nanoparticles (CaF₂-NPs) are emerging as promising platforms for theranostics, combining therapeutic and diagnostic capabilities.

-

Drug Delivery: The porous structure of materials like mesoporous silica shells grown on CaF₂ nanoparticle cores can be loaded with therapeutic agents. The inert and biocompatible nature of CaF₂ makes it a suitable carrier.

-

Bioimaging: When doped with lanthanide ions (e.g., Eu³⁺, Tb³⁺), CaF₂ nanoparticles exhibit luminescence, which can be utilized for in vitro and in vivo imaging. This allows for the tracking of the nanoparticles and the monitoring of drug release.

Experimental Workflows and Signaling Pathways

The following diagram illustrates a typical workflow for the synthesis of core-shell CaF₂ nanoparticles designed for drug delivery applications.

This diagram outlines the conceptual pathway from nanoparticle administration to therapeutic action and imaging feedback.

Experimental Protocols: Biomedical Applications

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Objective: To evaluate the cytotoxicity of CaF₂ nanoparticles on a specific cell line.

-

Materials: Cell line, culture medium, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO), 96-well plates, CaF₂ nanoparticle dispersion.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Prepare serial dilutions of the CaF₂ nanoparticle dispersion in the culture medium.

-

Remove the old medium from the cells and add the nanoparticle dispersions at different concentrations. Include positive (e.g., Triton X-100) and negative (medium only) controls.

-

Incubate the cells with the nanoparticles for a specified time (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the negative control.

-

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures membrane integrity.

-

Objective: To quantify cell death induced by CaF₂ nanoparticles by measuring LDH release.

-

Materials: Cell line, culture medium, LDH assay kit (containing substrate, cofactor, and dye), 96-well plates, CaF₂ nanoparticle dispersion.

-

Procedure:

-

Seed cells and treat with CaF₂ nanoparticle dispersions as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

After the incubation period, collect the cell culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture to each well.

-

Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Add the stop solution.

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm).

-

Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.

-

Conclusion

High-purity this compound possesses a remarkable set of physical and chemical properties that have established its importance in traditional fields and are now paving the way for innovative applications in the life sciences. For researchers and professionals in drug development, understanding these fundamental characteristics is crucial for harnessing the potential of this compound-based nanomaterials. The detailed experimental protocols provided in this guide offer a foundation for the characterization and quality control of high-purity this compound, while the exploration of its biomedical applications aims to inspire further research and development in this exciting and rapidly evolving area. The continued investigation into the synthesis, functionalization, and biological interactions of CaF₂ nanoparticles holds the promise of novel diagnostic and therapeutic solutions.

References

- 1. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]

- 2. Determination of major and trace elements in geological samples by laser ablation solution sampling-inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 3. Measurement Modulus of Elasticity Related to the Atomic Density of Planes in Unit Cell of Crystal Lattices [mdpi.com]

- 4. Exploration of elastic moduli of molecular crystals via database screening by pretrained neural network potential - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE01263H [pubs.rsc.org]

- 5. Sample preparation for XRF measurements in mining - Specac Ltd [specac.com]

- 6. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. Ex 3 specific gravity by pycnometer | DOCX [slideshare.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. elementaryengineeringlibrary.com [elementaryengineeringlibrary.com]

- 12. optics - How to measure refractive index of a clear solid? - Physics Stack Exchange [physics.stackexchange.com]

- 13. X-Ray Fluorescence | XRF | Technology | Sample Preparation [xrfscientific.com]

- 14. geoinfo.nmt.edu [geoinfo.nmt.edu]

- 15. How to Calculate the Refractive Index in Physics: 7 Steps [wikihow.com]

The Geochemical Compass: A Technical Guide to Fluorite Trace Element Analysis in Mineral Exploration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorite (CaF₂), a common gangue mineral in a wide range of ore-forming systems, serves as a powerful geochemical tool in mineral exploration. Its crystal lattice readily incorporates a variety of trace elements, particularly rare earth elements (REE), yttrium (Y), strontium (Sr), and others, whose concentrations and distribution patterns are diagnostic of the geological environment of formation. This technical guide provides an in-depth overview of the application of this compound trace element geochemistry in distinguishing between different mineral deposit types and vectoring towards ore. It includes a detailed experimental protocol for Laser Ablation-Inductively Coupled Mass Spectrometry (LA-ICP-MS), a summary of key trace element signatures for various deposit types, and a visual representation of the exploration workflow.

Introduction: this compound as a Geochemical Pathfinder

The utility of this compound as an indicator mineral stems from its presence in numerous metalliferous deposits and its ability to record the chemical evolution of hydrothermal fluids.[1][2] The substitution of Ca²⁺ by trivalent rare earth elements (REE³⁺) and Y³⁺, as well as divalent cations like Sr²⁺, is a key mechanism for incorporating trace elements into the this compound structure.[3][4] The resulting trace element signature provides valuable insights into the source of the ore-forming fluids, the physicochemical conditions of mineral precipitation, and the processes of fluid-rock interaction.[5] Consequently, analyzing the trace element composition of this compound can help to:

-

Discriminate between different types of mineral deposits: this compound from various deposit types, such as carbonatites, Mississippi Valley-Type (MVT) deposits, skarns, epithermal veins, and porphyry systems, exhibits distinct trace element characteristics.[2][3]

-

Vector towards mineralization: Systematic spatial variations in this compound chemistry can be used to identify proximity to ore bodies.[6]

Data Presentation: Trace Element Signatures of this compound in Various Deposit Types

The following tables summarize the typical ranges of key trace elements and REE characteristics in this compound from different mineral deposit types. These values are compiled from various studies and should be used as a general guide, as significant variations can occur within a single deposit type.

Table 1: Key Trace Element Concentrations in this compound from Various Deposit Types (in ppm)

| Deposit Type | Sr | Y | ΣREE (Lanthanides) | Reference |

| Carbonatite-Related | High (often >1000) | High (often >200) | Very High (can exceed 1000) | [1][7] |

| Porphyry/Granite-Related | Variable (can be high) | Moderate to High | Moderate to High | [3][8] |

| Skarn (W-Be) | Low | High | Moderate to High | [8][9] |

| Epithermal (Au-Ag Veins) | High | Low | Low to Moderate | [8] |

| Mississippi Valley-Type (MVT) | Low (<200) | Low (<50) | Low | [3][10] |

| Vein-Type (Sedimentary Host) | Low (<200) | Low (<31) | Low | [3] |

Table 2: Characteristic REE Patterns and Ratios in this compound

| Deposit Type | LREE/HREE Ratio | Eu Anomaly (Eu/Eu*) | Y/Ho Ratio | Key Discriminators | Reference |

| Carbonatite-Related | LREE Enriched | Typically none or slightly positive | Variable | High ΣREE, High Sr | [1][7] |

| Porphyry/Granite-Related | HREE Enriched | Negative | Variable, can be high | Negative Eu anomaly, elevated Y | [3][8] |

| Skarn (W-Be) | HREE Enriched | Negative | High | Negative Eu anomaly, high Be, U | [8][9] |

| Epithermal (Au-Ag Veins) | LREE Enriched | Positive | Low | Positive Eu anomaly, high Sr | [8] |

| Mississippi Valley-Type (MVT) | LREE Enriched (convex pattern) | Slightly negative to none | Variable | Low ΣREE, Low Sr | [3][10] |

| Vein-Type (Sedimentary Host) | LREE Enriched (convex pattern) | Slightly negative to none | Variable | Low ΣREE, Low Sr | [3] |

Experimental Protocols: LA-ICP-MS Analysis of this compound

Laser Ablation-Inductively Coupled Mass Spectrometry (LA-ICP-MS) is the preferred method for in-situ trace element analysis of this compound due to its high spatial resolution and sensitivity.[3][11]

3.1. Sample Preparation

-

Sample Selection: Select representative this compound samples from outcrops, drill cores, or heavy mineral concentrates.

-

Fragment Preparation: Break rock samples to liberate this compound fragments, typically 0.2-2.5 cm in size.[12]

-

Purification: Under a binocular microscope, hand-pick inclusion-free this compound grains (0.5 to 3 mm). This step is crucial to avoid analyzing mineral or fluid inclusions that would not represent the this compound lattice composition.[11]

-

Mounting: Mount the selected this compound grains in epoxy resin pucks.

-

Polishing: Grind and polish the surface of the epoxy mounts to expose a flat, smooth surface of the this compound grains for laser ablation.

3.2. Instrumentation and Analytical Conditions

-

Instrumentation: A typical setup consists of a UV excimer laser ablation system (e.g., 193 nm or 213 nm) coupled to a quadrupole or sector-field ICP-MS.[11]

-

Carrier Gas: High-purity helium is used as the carrier gas to transport the ablated aerosol from the laser cell to the ICP-MS, often mixed with argon before entering the plasma.[11]

-

Laser Parameters:

-

Spot Size: 40-60 µm is a common range, allowing for analysis of individual growth zones within this compound crystals.[11]

-

Repetition Rate: Typically 5-10 Hz.[11]

-

Fluence (Energy Density): Adjusted to ensure efficient ablation without excessive fractionation, commonly in the range of 3-10 J/cm².[11]

-

-

ICP-MS Parameters:

3.3. Data Acquisition and Reduction

-

Analysis Sequence: Each analytical run should include measurements of the gas blank, external standards, and unknown samples.

-

Internal Standard: The stoichiometric concentration of Calcium (⁴³Ca or ⁴⁴Ca) in this compound (51.33 wt%) is commonly used as the internal standard to correct for variations in ablation yield and instrument sensitivity.[3][11]

-

External Standards: NIST SRM 610, 612, and 614 glass standards are frequently used for external calibration to determine the relative sensitivity of different elements.[3][11]

-

Data Processing: Time-resolved analytical signals are processed to select intervals corresponding to the gas blank and the sample ablation. After blank subtraction, the count rates for each element are normalized to the internal standard and calibrated against the external standards to obtain quantitative concentration data.[11]

Visualization of Methodologies and Workflows

The following diagrams illustrate the logical workflow for utilizing this compound trace element geochemistry in a mineral exploration program and a simplified representation of the key substitutions in the this compound lattice.

Caption: Mineral exploration workflow using this compound geochemistry.

Caption: Key trace element substitutions in the this compound crystal lattice.

Conclusion

The trace element geochemistry of this compound is a robust and versatile tool in mineral exploration. By applying systematic analytical protocols, such as LA-ICP-MS, exploration geologists can extract a wealth of information from this common mineral. The distinct geochemical signatures associated with different deposit types, coupled with the potential for vectoring towards ore, make this compound analysis a valuable component of modern exploration programs, aiding in the effective and efficient targeting of new mineral resources.

References

- 1. researchgate.net [researchgate.net]

- 2. cmscontent.nrs.gov.bc.ca [cmscontent.nrs.gov.bc.ca]

- 3. english.gyig.cas.cn [english.gyig.cas.cn]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Genetic Relationship between Granite and this compound Mineralization in the Shuanghuajiang this compound Deposit, Northern Guangxi, South China: Evidence from Geochronology, REE, and Fluid Geochemistry | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. app.ingemmet.gob.pe [app.ingemmet.gob.pe]

investigating the thermoluminescence of fluorite for dosimetry

An In-depth Technical Guide to the Thermoluminescence of Fluorite for Dosimetry

Introduction

Thermoluminescence (TL) is a phenomenon where a material emits light upon heating after being exposed to ionizing radiation.[1][2] This property makes certain materials, known as thermoluminescent dosimeters (TLDs), invaluable for measuring radiation doses in various fields, including personnel monitoring, environmental dosimetry, and medical applications.[3][4] Natural calcium fluoride (CaF₂), commonly known as this compound, was one of the first materials in which thermoluminescence was observed and has since been extensively studied for its dosimetric properties.[1][5] Its high sensitivity to ionizing radiation, abundance, and low cost make it a compelling candidate for radiation dosimetry.[5]

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and dosimetric characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this technology.

Core Principles of Thermoluminescence in this compound